molecular formula C9H8N2O B1443143 (1,5-Naphthyridin-3-yl)methanol CAS No. 1261365-54-1

(1,5-Naphthyridin-3-yl)methanol

Cat. No. B1443143
M. Wt: 160.17 g/mol
InChI Key: FONKMHAKOWUIOL-UHFFFAOYSA-N
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Description

“(1,5-Naphthyridin-3-yl)methanol” is a heterocyclic compound with the empirical formula C9H8N2O and a molecular weight of 160.17 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “(1,5-Naphthyridin-3-yl)methanol”, has been a subject of research for many years . Various strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, which involves a Friedlander synthesis, has been reported .


Molecular Structure Analysis

The molecular structure of “(1,5-Naphthyridin-3-yl)methanol” consists of a naphthyridine ring attached to a methanol group . The naphthyridine ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements. In this case, the ring contains carbon and nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “(1,5-Naphthyridin-3-yl)methanol”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

“(1,5-Naphthyridin-3-yl)methanol” is a solid substance . Its empirical formula is C9H8N2O and it has a molecular weight of 160.17 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(1,5-Naphthyridin-3-yl)methanol plays a role in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of thiazolo[3,2-b][1,2,4]-triazoles, which are achieved via cyclocondensation under specific conditions (Mogilaiah et al., 2007). This process results in products with good yields and high purity.

Catalytic Activity in Metal Complexes

(1,5-Naphthyridin-3-yl)methanol derivatives have been used in the preparation of dinickel complexes that exhibit significant catalytic activity. These complexes show improved catalytic performance in certain reactions, like the homo-coupling of terminal alkynes, using oxygen as the oxidant (Cheng et al., 2012).

Facilitating Efficient Synthesis Methods

This compound also facilitates efficient synthesis methods, such as the microwave-induced Friedlander condensation. This method significantly reduces reaction time and improves yields for the synthesis of 1,8-naphthyridines (Mogilaiah & Reddy, 2002).

Antibacterial Activity

Derivatives of (1,5-Naphthyridin-3-yl)methanol have been shown to possess antibacterial properties. For instance, specific synthesized compounds exhibited antibacterial activity, demonstrating the potential of these derivatives in the development of antibacterial agents (Mogilaiah et al., 2009).

Photophysical Studies

Photophysical studies involving (1,5-Naphthyridin-3-yl)methanol derivatives are also noteworthy. The investigation of such compounds can provide valuable insights into their electronic and structural properties, which can be applied in various fields, including material science and photonics (Che et al., 2001).

Safety And Hazards

“(1,5-Naphthyridin-3-yl)methanol” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and, in case of contact, rinsing cautiously with water for several minutes .

Future Directions

The future directions for research on “(1,5-Naphthyridin-3-yl)methanol” and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significant importance in the field of medicinal chemistry due to their wide variety of biological activities, these compounds are likely to continue to be a focus of research .

properties

IUPAC Name

1,5-naphthyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKMHAKOWUIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309748
Record name 1,5-Naphthyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Naphthyridin-3-yl)methanol

CAS RN

1261365-54-1
Record name 1,5-Naphthyridine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Argikar, M Blatter, D Bednarczyk… - Journal of medicinal …, 2022 - ACS Publications
An imidazolone → triazolone replacement addressed the limited passive permeability of a series of protein arginine methyl transferase 5 (PRMT5) inhibitors. This increase in passive …
Number of citations: 3 pubs.acs.org

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